molecular formula C8H6F3NO2 B14166016 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde CAS No. 1196153-81-7

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B14166016
CAS No.: 1196153-81-7
M. Wt: 205.13 g/mol
InChI Key: LKSHIXOTMUOVDP-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 1005171-85-6) is a pyridine-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at position 6, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 3. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 205.13 g/mol. The compound is characterized by its unique electronic properties: the electron-withdrawing -CF₃ group and electron-donating -OCH₃ group create a polarized aromatic system, enhancing its reactivity as an intermediate in organic synthesis and pharmaceutical research . It is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation .

Properties

CAS No.

1196153-81-7

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6F3NO2/c1-14-6-2-7(8(9,10)11)12-3-5(6)4-13/h2-4H,1H3

InChI Key

LKSHIXOTMUOVDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally involve inhibition or activation of enzymatic activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of nicotinaldehyde derivatives is critical for their applications in drug discovery and materials science. Below is a systematic comparison of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde with analogous compounds:

Table 1: Key Properties of this compound and Related Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties Applications References
This compound 4-OCH₃, 6-CF₃, 3-CHO C₈H₆F₃NO₂ Polarized aromatic system; stable under inert atmosphere; H302 (oral toxicity) Pharmaceutical intermediate
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde 6-OH, 4-CF₃, 3-CHO C₇H₄F₃NO₂ Enhanced hydrogen bonding; higher solubility in polar solvents Neurodegenerative drug research
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde 2-OCH₃, 6-CF₃, 3-CHO C₈H₆F₃NO₂ Steric hindrance at position 2; altered electronic distribution Building block for heterocyclic synthesis
6-Chloro-5-(trifluoromethyl)nicotinaldehyde 6-Cl, 5-CF₃, 3-CHO C₇H₃ClF₃NO Increased electrophilicity at aldehyde; reactive toward nucleophiles Reactive intermediate for cross-coupling
2-Amino-5-(trifluoromethyl)nicotinaldehyde 2-NH₂, 5-CF₃, 3-CHO C₇H₅F₃N₂O Basic amino group; potential for Schiff base formation Catalyst or ligand in coordination chemistry

Key Comparative Insights

Electronic Effects :

  • The 4-OCH₃/6-CF₃ substitution in the target compound creates a charge-polarized pyridine ring, directing electrophilic attacks to position 2 or 5. In contrast, 2-OCH₃/6-CF₃ () shifts electron density to position 4, altering regioselectivity in substitution reactions .
  • 6-Hydroxy-4-CF₃ () exhibits stronger hydrogen-bonding capacity due to the hydroxyl group, making it suitable for designing blood-brain barrier-penetrating drugs .

Reactivity of the Aldehyde Group: The 6-Cl/5-CF₃ derivative () shows heightened aldehyde electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to methoxy-substituted analogs . 2-Amino-5-CF₃ () enables Schiff base formation, a key step in synthesizing antimicrobial or anticancer agents .

Applications in Drug Synthesis :

  • 4-Methoxy-6-CF₃ is utilized in synthesizing benzimidazole derivatives (e.g., compound 57 in ), which are explored for cardiomyocyte differentiation .
  • 6-Hydroxy-4-CF₃ is linked to neuroprotective agents, leveraging its solubility and hydrogen-bonding properties for CNS-targeted therapies .

Solid-State Properties :

  • Crystal studies of related hydrazone derivatives (–9) reveal that substituent positions influence molecular packing via π-π interactions and hydrogen bonds, affecting bioavailability and stability .

Limitations and Data Gaps

  • Safety data for 2-Amino-5-CF₃ and 2-Methoxy-6-CF₃ are incomplete, necessitating further toxicological studies.
  • The chloro-substituted analog () lacks detailed synthetic applications, highlighting a research gap.

Biological Activity

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a nicotinaldehyde backbone with a methoxy group at the 4-position and a trifluoromethyl group at the 6-position. These modifications enhance its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds with trifluoromethyl groups possess significant antimicrobial activity, particularly against pathogens like Mycobacterium tuberculosis.
  • Enzyme Interaction : The compound has been investigated for its interactions with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Cell Signaling Modulation : It may influence cellular signaling pathways, affecting gene expression and cellular metabolism.

The biological effects of this compound are attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or activation of various enzymes, thereby altering cellular functions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and distribution within biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Mycobacterium tuberculosis biosynthesis
Enzyme ModulationInteraction with NAD+-dependent enzymes affecting their activity
Cell SignalingModulation of signaling pathways influencing gene expression

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis, suggesting potential as an antitubercular agent.
  • Sphingosine-1-Phosphate Receptor Agonism : Related compounds have been identified as selective agonists for the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. This suggests potential immunomodulatory effects that could be leveraged for therapeutic purposes in conditions such as multiple sclerosis .

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